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A paradigm shift in neuroscience, the concept of one neuron releasing a single

neurotransmitter, known as Dale's Principle, was systematically challenged and ultimately

revised by a series of groundbreaking experiments. This technical guide delves into the core

experimental evidence that revealed the reality of neurotransmitter co-transmission, a

phenomenon now recognized as a fundamental principle of neural communication. We will

explore the detailed methodologies and quantitative data from these pivotal studies, providing

researchers, scientists, and drug development professionals with a comprehensive

understanding of the science that reshaped our understanding of synaptic transmission.

For decades, the single-transmitter hypothesis, or Dale's Principle, held that a neuron releases

the same neurotransmitter at all of its synapses. However, accumulating evidence from the

mid-20th century onwards began to cast doubt on this simplistic view. The discovery that

neurons could synthesize, store, and release more than one neuroactive substance from the

same terminal heralded a new era in understanding the complexity and nuance of neuronal

signaling.

The Dawn of Co-Transmission: ATP and
Noradrenaline
One of the earliest and most significant challenges to the single-transmitter model came from

the work of Professor Geoffrey Burnstock and his colleagues. Their research on the autonomic

nervous system provided compelling evidence for the co-release of adenosine triphosphate

(ATP) with noradrenaline from sympathetic nerves.
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Key Experiment: Co-release of ATP and Noradrenaline
from Sympathetic Nerves
This seminal work demonstrated that sympathetic nerve stimulation of smooth muscle tissues,

such as the vas deferens, elicited a biphasic contractile response. The initial, rapid phase was

resistant to adrenergic blockers, suggesting the involvement of a non-adrenergic transmitter.

This led to the hypothesis that ATP was the elusive co-transmitter.

The experimental protocol to demonstrate ATP and noradrenaline co-release typically involved

the following steps:

Tissue Preparation: The guinea-pig vas deferens was isolated and mounted in an organ bath

containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled

with 95% O2 and 5% CO2.

Nerve Stimulation: The sympathetic nerves innervating the tissue were stimulated electrically

with platinum electrodes using defined parameters (e.g., frequency, pulse duration, and

voltage).

Measurement of Contractile Response: The tension of the smooth muscle was recorded

isometrically using a force transducer connected to a chart recorder or a digital data

acquisition system.

Pharmacological Blockade: To differentiate the components of the contractile response,

selective antagonists were used. An alpha-adrenoceptor antagonist (e.g., phentolamine) was

used to block the noradrenergic component, while a P2X purinoceptor antagonist (e.g.,

suramin or α,β-methylene ATP) was used to block the purinergic (ATP-mediated)

component.

Biochemical Assay of Neurotransmitter Release: The perfusate from the organ bath was

collected during periods of rest and nerve stimulation. The amounts of noradrenaline and

ATP released into the perfusate were quantified.

Noradrenaline Measurement: Noradrenaline was often pre-loaded as a radioactive tracer

([³H]-noradrenaline), and its release was measured by liquid scintillation counting.
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Alternatively, high-performance liquid chromatography (HPLC) with electrochemical

detection was used.

ATP Measurement: ATP release was measured using the luciferin-luciferase

bioluminescence assay, a highly sensitive method that produces light in direct proportion

to the amount of ATP present.

The following table summarizes representative quantitative data from experiments

demonstrating the co-release of noradrenaline and ATP.

Condition
Noradrenaline
Release (pmol/g
tissue)

ATP Release
(pmol/g tissue)

Contractile
Response (g
tension)

Resting 1.5 ± 0.2 0.8 ± 0.1 0.1 ± 0.02

Nerve Stimulation (5

Hz)
15.2 ± 1.8 8.1 ± 0.9 2.5 ± 0.3

Nerve Stimulation +

Phentolamine
14.9 ± 1.6 7.9 ± 0.8

1.2 ± 0.15 (fast

component)

Nerve Stimulation +

Suramin
15.5 ± 1.9 Significantly Reduced

1.3 ± 0.2 (slow

component)

Data are presented as mean ± SEM and are hypothetical representations of typical

experimental outcomes.
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Signaling pathway of ATP and Noradrenaline co-transmission.

Peptides Join the Fray: Co-localization with
Classical Transmitters
The development of immunohistochemistry in the 1970s provided a powerful tool to visualize

the localization of different neuroactive substances within the same neuron. The work of Tomas

Hökfelt and his colleagues was instrumental in demonstrating the co-existence of

neuropeptides with classical neurotransmitters like monoamines.

Key Experiment: Co-localization of Vasoactive Intestinal
Polypeptide (VIP) and Acetylcholine
These studies revealed that in certain parasympathetic neurons, the neuropeptide VIP is co-

localized with the classical neurotransmitter acetylcholine (ACh). This co-localization suggested

a functional interaction between the two substances.
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The protocol for demonstrating the co-localization of VIP and ACh involved the following key

steps:

Tissue Preparation: Animals (e.g., cats) were anesthetized and perfused with a fixative

solution (e.g., 4% paraformaldehyde). The tissue of interest (e.g., salivary glands) was then

dissected, post-fixed, and cryoprotected in a sucrose solution.

Cryosectioning: The tissue was sectioned into thin slices (e.g., 10-20 µm) using a cryostat.

Immunohistochemistry:

Primary Antibodies: The sections were incubated with a mixture of two primary antibodies

raised in different species: one specific for choline acetyltransferase (ChAT), the enzyme

that synthesizes ACh, and another specific for VIP.

Secondary Antibodies: After washing, the sections were incubated with a mixture of two

secondary antibodies, each conjugated to a different fluorescent dye (e.g., one that

fluoresces green and another that fluoresces red) and each specific to the species of the

primary antibodies.

Microscopy: The sections were mounted on slides and examined using a fluorescence

microscope equipped with filters to visualize the different fluorescent signals. Co-localization

was determined by the presence of both fluorescent signals in the same neuronal structures.

While early immunohistochemical studies were largely qualitative, later studies incorporated

quantitative analysis.

Neuronal
Population

Total ChAT-positive
Neurons

Total VIP-positive
Neurons

Percentage of Co-
localization

Cat Salivary Gland

Ganglia
100% ~70%

~70% of ChAT

neurons were also

VIP-positive

This table represents a simplified summary of findings from multiple studies.
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Experimental workflow for immunohistochemical co-localization.

A Slow Dance: Peptide and Classical Transmitter
Co-transmission in the Sympathetic Ganglia
Beyond co-localization, the functional consequence of co-release was elegantly demonstrated

in the frog sympathetic ganglion by Yuh Nung Jan and Lily Jan. They showed that a peptide,

luteinizing hormone-releasing hormone (LHRH)-like peptide, acts as a co-transmitter with

acetylcholine to produce a slow synaptic potential.
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Key Experiment: LHRH-like Peptide and Acetylcholine
Mediate Different Synaptic Potentials
This experiment used intracellular recording techniques to measure the postsynaptic potentials

in sympathetic ganglion neurons following presynaptic nerve stimulation. They observed a fast

excitatory postsynaptic potential (EPSP) mediated by ACh and a much slower EPSP mediated

by the LHRH-like peptide.

Preparation: The sympathetic ganglia of the bullfrog were dissected and placed in a

recording chamber continuously perfused with Ringer's solution.

Intracellular Recording: A glass microelectrode filled with a conducting solution (e.g., 3 M

KCl) was inserted into a ganglion neuron to record its membrane potential.

Nerve Stimulation: The preganglionic nerve fibers were stimulated with a suction electrode to

evoke synaptic responses in the postganglionic neuron.

Pharmacological Manipulation:

To isolate the slow EPSP, a nicotinic ACh receptor antagonist (e.g., mecamylamine) was

added to the bath to block the fast EPSP.

To confirm the peptidergic nature of the slow EPSP, an LHRH antagonist was applied.

The effects of exogenously applied ACh and LHRH-like peptide were also tested.

Synaptic
Potential

Transmitter Receptor Duration
Amplitude
(mV)

Fast EPSP Acetylcholine Nicotinic 10-50 ms 10-40

Slow EPSP
LHRH-like

peptide
Peptidergic 30-60 s 2-10

This table provides a comparative summary of the characteristics of the two synaptic potentials.
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the-single-transmitter-hypothesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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